Product packaging for (2-Chloroethoxy)cyclobutane(Cat. No.:CAS No. 1339581-77-9)

(2-Chloroethoxy)cyclobutane

Cat. No.: B2993169
CAS No.: 1339581-77-9
M. Wt: 134.6
InChI Key: LHCCGQWEDVFGKC-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Synthesis and Natural Product Chemistry

The cyclobutane motif, once considered a chemical curiosity due to its significant ring strain, is now recognized as a valuable structural unit in both organic synthesis and medicinal chemistry. baranlab.orgwikipedia.org Its incorporation into molecules can impart unique three-dimensional structures that are of growing interest in drug discovery. nih.govnih.gov The puckered nature of the cyclobutane ring can enforce specific conformations on a molecule, which can be crucial for its biological activity. ru.nlnih.gov

In synthetic chemistry, the strain energy of the cyclobutane ring (approximately 26.5 kcal/mol) makes it a useful intermediate for various transformations, including ring-opening, ring-expansion, and ring-contraction reactions. socccd.educonsensus.appresearchgate.net These reactions provide access to a diverse array of other ring systems and functionalized linear molecules. consensus.app Furthermore, cyclobutane rings are found in a number of bioactive natural products, such as the lignans (B1203133) magnosalin (B1245630) and pellucidin A, highlighting their role in constructing biologically relevant molecules. nih.gov The development of synthetic methods, such as photochemical [2+2] cycloadditions, has made the construction of cyclobutane-containing molecules more accessible to chemists. baranlab.orgharvard.edu

Strategic Importance of Halogenated Ether Moieties in Synthetic Methodology

Halogenated ethers are a class of compounds that possess significant utility in organic synthesis and materials science. wikipedia.org The presence of a halogen atom, such as chlorine, on an ether backbone introduces a reactive site that can participate in a variety of nucleophilic substitution reactions. openstax.org The 2-chloroethyl ether group, in particular, can be used to introduce an ethoxy linkage to a molecule, which can be a key structural element in pharmaceuticals and other functional materials.

The reactivity of the carbon-chlorine bond allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This versatility makes chloroethers valuable building blocks for creating more complex molecules. For instance, reactions with amines can lead to the formation of morpholine (B109124) derivatives, a common scaffold in medicinal chemistry. rsc.org Additionally, under basic conditions, 2-chloroethyl ethers can undergo elimination to form vinyl ethers, which are themselves useful synthetic intermediates. wikipedia.org The strategic placement of a chloroether moiety within a molecule provides a handle for further functionalization, allowing for the stepwise construction of intricate molecular architectures.

Hypothesized Research Trajectories and Academic Value of (2-Chloroethoxy)cyclobutane

The academic value of this compound lies in its potential as a bifunctional linker and scaffold for creating novel molecular structures. nih.govnih.govresearchgate.net The presence of two distinct reactive sites—the cyclobutane ring and the chloroethoxy group—opens up avenues for a variety of research trajectories.

One area of investigation could involve the selective functionalization of either the ether or the cyclobutane moiety. For example, the chloroethoxy group could be used to attach the cyclobutane unit to a larger molecule via nucleophilic substitution, while the cyclobutane ring itself could be later modified through ring-opening or other strain-releasing reactions. This would allow for the creation of complex, three-dimensional structures from a relatively simple starting material.

Another potential research direction is the use of this compound in the synthesis of novel polymers or materials. The reactivity of the chloroethoxy group could be exploited for polymerization reactions, leading to materials with unique properties conferred by the incorporated cyclobutane rings. Furthermore, the molecule could serve as a starting point for the synthesis of new ligands for catalysis or as a fragment in fragment-based drug discovery, where the rigid cyclobutane core can help to position functional groups in a well-defined spatial arrangement. The dual functionality of this compound makes it a rich platform for exploring new reactions and synthesizing molecules with potential applications in medicinal chemistry, materials science, and catalysis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
IUPAC Name 1-(2-chloroethoxy)cyclobutane
CAS Number 1339581-77-9
Canonical SMILES C1CC(C1)OCCCl
InChIKey LHCCGQWEDVFGKC-UHFFFAOYSA-N
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 8

Data sourced from PubChem CID 62141962 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO B2993169 (2-Chloroethoxy)cyclobutane CAS No. 1339581-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCGQWEDVFGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloroethoxy Cyclobutane and Analogous Structures

Direct Synthetic Routes to the Cyclobutane (B1203170) Core Bearing an Ether Linkage

Directly forming a cyclobutane ring that already contains an ether substituent is a highly efficient approach. These methods often involve the cycloaddition of an alkene bearing an ether group or the incorporation of an ether-containing component during the ring-forming step.

Cycloaddition Strategies for Cyclobutane Ring Construction

[2+2] cycloaddition reactions are the most direct and widely utilized methods for constructing cyclobutane rings. kib.ac.cnresearchgate.net These reactions involve the union of two unsaturated components, typically alkenes, to form a four-membered ring. The feasibility and outcome of these reactions are heavily dependent on the reaction conditions, including the use of light, heat, or catalysts.

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis. researchgate.netharvard.edu These reactions are typically "allowed" processes under photochemical conditions, proceeding through the excitation of one of the alkene components to a triplet excited state. harvard.edu Enones are often used as one of the components because they are more easily photoexcited than simple olefins. harvard.edu The reaction of an enol ether, such as a vinyl ether, with another alkene under photochemical conditions represents a direct route to cyclobutanes bearing an ether linkage.

The use of photosensitizers can facilitate these reactions under visible light, offering a milder alternative to high-energy UV irradiation. chinesechemsoc.orgnih.gov For instance, the reaction between N-alkyl maleimides and alkenes can proceed under UVA LED irradiation (370 nm) without a catalyst, while N-aryl maleimides may require a photosensitizer like thioxanthone under 440 nm irradiation. nih.gov

Table 1: Examples of Photochemical [2+2] Cycloadditions

Reactants Conditions Product Yield Reference
N-Methylmaleimide and Styrene 370 nm UVA LED, catalyst-free Cyclobutane adduct High nih.gov
N-Phenylmaleimide and Styrene 440 nm, Thioxanthone (photosensitizer) Cyclobutane adduct - nih.gov

While photochemically allowed, suprafacial [2+2] cycloadditions are thermally "forbidden" by the Woodward-Hoffmann rules. harvard.edu However, thermal [2+2] cycloadditions can be achieved, particularly with activated alkenes such as ketenes or under high-temperature conditions. acs.orgcsic.es The reaction of a ketene (B1206846) with an enol ether is a viable method for producing a cyclobutanone (B123998) with an ether substituent. acs.org For example, the thermal cycloaddition of dichloroketene (B1203229) with benzyl (B1604629) vinyl ether has been used to prepare (benzyloxy)cyclobutanone. acs.org

A recent development involves the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates, providing a one-step approach to borylated cyclobutanes. rsc.orgrsc.org This method highlights the potential for thermal cycloadditions with highly reactive intermediates. The reaction of 1,1-dichloro-2,2-difluoroethene with substituted allenes at 160°C also yields cyclobutane products. csic.es

Table 2: Examples of Thermal [2+2] Cycloadditions

Reactants Conditions Product Yield Reference
Benzyl vinyl ether and Dichloroketene Thermal (Benzyloxy)cyclobutanone 50% acs.org
Amides and Vinyl boronates Thermal, in situ keteniminium salt formation Borylated cyclobutanes - rsc.orgrsc.org

Transition metal catalysis has emerged as a powerful tool for promoting [2+2] cycloadditions, often with improved selectivity and under milder conditions. acs.org Both iridium and ruthenium-based photocatalysts have been successfully employed. chinesechemsoc.orgkib.ac.cn These catalysts can operate through either a reductive or oxidative quenching cycle, depending on the substrates and additives. nih.gov

For example, Ru(bpy)₃Cl₂ can catalyze the [2+2] cycloaddition of enones under visible light irradiation in the presence of a tertiary amine. nih.gov Similarly, iridium photocatalysts have been used for the intramolecular [2+2] cycloaddition of N-alkyl-N-(2-(1-arylvinyl)aryl)cinnamamides. researchgate.net Quantum dots have also been demonstrated as effective photocatalysts for [2+2] cycloadditions, offering tunable regioselectivity through substrate self-assembly on the quantum dot surface. chemrxiv.org

Table 3: Examples of Catalytic [2+2] Cycloadditions

Reactants Catalyst Conditions Product Yield Reference
Enone and Alkene Ru(bpy)₃Cl₂ Visible light, i-Pr₂NEt Cyclobutane adduct - nih.gov
N-Alkyl-N-(2-(1-arylvinyl)aryl)cinnamamides Iridium photocatalyst Visible light Intramolecular cyclobutane - researchgate.net
4-Vinylbenzoic acid derivatives Quantum Dots Visible light Cyclobutane adduct - chemrxiv.org

Ring Contraction Methodologies for Cyclobutane Synthesis

Ring contraction of larger, more readily available rings provides an alternative and powerful strategy for the synthesis of strained cyclobutane systems. worktribe.comresearchgate.net These methods often offer excellent stereocontrol.

One notable example is the photo-induced radical-mediated ring contraction of 5-membered alkenyl boronate complexes. worktribe.com This process involves the addition of an electrophilic radical to the alkenyl boronate, followed by a one-electron oxidation and a subsequent 1,2-metalate rearrangement to yield a cyclobutyl boronic ester. worktribe.com This methodology has been shown to be effective for constructing polysubstituted cyclobutanes, including those with contiguous quaternary stereocenters, with high diastereoselectivity and enantiocontrol. worktribe.com

Another approach involves the conversion of pyrrolidines to cyclobutanes. nih.govacs.org This transformation can be mediated by iodonitrene chemistry, proceeding through a proposed 1,4-biradical intermediate formed via nitrogen extrusion from a 1,1-diazene intermediate. nih.govacs.org This method has demonstrated remarkable stereospecificity, allowing for the synthesis of enantiopure cyclobutane derivatives. acs.org

Alkylation Strategies for Introducing Cyclobutane Fragments

Alkylation reactions provide a powerful, albeit less common, alternative to cycloadditions for the formation of the cyclobutane skeleton. These methods often rely on intramolecular cyclization of appropriately functionalized acyclic precursors.

One notable strategy involves a double-alkylation reaction where a dianion is treated with a reagent containing two leaving groups. For instance, the dianion of 4-methoxyphenylacetic acid reacts with epichlorohydrin (B41342) to yield a cyclobutane hydroxy acid as a single diastereomer. acs.org The stereochemical outcome of this reaction is rationalized by the formation of a magnesium chelate that directs the final ring-closing alkylation step. acs.org

Another approach utilizes the stereocontrolled vicinal alkylation of a macrocyclic 1,4-diketone. rsc.org This method leverages a macrocyclic template to direct the stereochemistry of the alkylation and to pre-organize the functional groups for a subsequent transannular reaction to form the cyclobutane ring. rsc.org When this enolate alkylation was attempted on a similar acyclic system, it resulted in low yield and poor diastereoselectivity, highlighting the efficacy of the macrocycle-directed strategy. rsc.org

C–H functionalization logic offers an unconventional route to unsymmetrical cyclobutanes. acs.org This approach views a carbonyl group on a pre-formed ring as a latent directing group for subsequent C–H functionalization, allowing for the introduction of various substituents onto the cyclobutane core. acs.org For example, using directing groups like 8-aminoquinoline, C–H arylation has been successfully applied to cyclobutane substrates. acs.org

Table 1: Alkylation Strategies for Cyclobutane Synthesis

Strategy Precursor Type Key Transformation Notes
Double Alkylation Dianion and Dihalide (e.g., epichlorohydrin) Intramolecular ring-closing alkylation Can be highly diastereoselective, often templated by a metal chelate. acs.org
Vicinal Alkylation Macrocyclic 1,4-diketone Diastereoselective enolate alkylation Macrocyclic template is crucial for stereocontrol and pre-organization. rsc.org

Introduction of the 2-Chloroethoxy Substituent

Once the cyclobutane core is established, the (2-chloroethoxy) group can be introduced through several methods, including etherification of a cyclobutanol (B46151) precursor or direct halogenation of an existing ethoxycyclobutane.

Etherification Reactions Utilizing Halogenated Alcohol Precursors (e.g., from 2-chloroethanol (B45725) derivatives)

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide. wikipedia.orgmasterorganicchemistry.com

To synthesize (2-Chloroethoxy)cyclobutane, this method would involve the reaction of a cyclobutoxide ion with a derivative of 2-chloroethanol, such as 1,2-dichloroethane (B1671644) or 2-chloroethyl tosylate. The cyclobutoxide is typically generated in situ by deprotonating cyclobutanol with a strong base, such as sodium hydride (NaH). libretexts.orgyoutube.com The use of sodium hydride is advantageous as the only byproduct, hydrogen gas, bubbles out of the solution and does not interfere with the reaction. youtube.com

The reaction mechanism involves the nucleophilic attack of the cyclobutoxide on the electrophilic carbon of the 2-chloroethyl derivative. wikipedia.org For the SN2 reaction to be efficient, the alkyl halide should be primary, which is the case for derivatives of 2-chloroethanol. byjus.commasterorganicchemistry.com

An intramolecular version of the Williamson ether synthesis can occur if the alcohol and alkyl halide are present on the same molecule, leading to the formation of a cyclic ether. masterorganicchemistry.com For example, the cyclization of 2-chloroethanol itself can form ethylene (B1197577) oxide, a process that is significantly accelerated by gem-disubstituent effects (the Thorpe-Ingold effect). lucp.netscispace.com

Halogenation of Pre-existing Ethoxycyclobutanes

An alternative strategy involves the halogenation of a pre-formed ethoxycyclobutane. This approach is analogous to the substitution reactions of alkanes, where a hydrogen atom is replaced by a halogen. ecampusontario.ca The chlorination would likely target the ethyl group of the ether substituent.

This transformation can be achieved using various chlorinating agents. For example, thionyl chloride is a common reagent used for the chlorination of alcohols and can also be applied in other halogenation reactions. googleapis.com The reaction of ethoxycyclobutane with a chlorinating agent like molecular chlorine (Cl₂), often initiated by UV light, would proceed via a free-radical mechanism to substitute a hydrogen atom on the ethoxy side chain with a chlorine atom. The regioselectivity of this halogenation would favor the position that leads to the most stable radical intermediate.

Regioselective and Chemoselective Incorporation of the Chloroethoxy Group

In the synthesis of complex molecules containing multiple functional groups, regioselectivity and chemoselectivity are critical. wikipedia.org Regioselectivity refers to the control of where a reaction occurs on a molecule, while chemoselectivity is the preferential reaction of a reagent with one functional group over others. wikipedia.orgrsc.org

When introducing the 2-chloroethoxy group onto a multifunctional cyclobutane precursor via Williamson ether synthesis, the hydroxyl group of the cyclobutanol must be the most reactive nucleophile. If other nucleophilic groups are present, they may need to be protected. Protecting groups can also influence the outcome of a reaction by exerting electronic or steric effects. nih.gov For instance, the use of electron-withdrawing protecting groups on a substrate can enhance the chemoselectivity of a reaction. nih.gov

Regioselective synthesis can be achieved through various strategies, including the use of directing groups or by exploiting the inherent reactivity differences of various sites in a molecule. rsc.orgmdpi.com For example, in the synthesis of a complex thiazinoquinolinium derivative, a 3-(2-chloroethoxy) substituent was successfully incorporated, demonstrating the feasibility of attaching this group in a regioselective manner. mdpi.com The choice of solvent and catalyst can also play a crucial role in directing the regiochemical outcome of a reaction. acs.org

Stereoselective Synthesis of this compound Isomers

Many bioactive molecules containing cyclobutane rings are chiral, meaning their synthesis requires control over stereochemistry. acs.org Functionalized cyclobutanes are important structural motifs in many pharmaceutically relevant small molecules. nih.gov The synthesis of specific enantiomers or diastereomers of this compound requires stereoselective methods for constructing the chiral cyclobutane framework.

Enantioselective Approaches for Chiral Cyclobutanes

A variety of methods have been developed for the enantioselective synthesis of chiral cyclobutanes. These approaches are essential for producing enantiopure cyclobutanol precursors, which can then be converted to the target chloroethoxy derivative.

Key Enantioselective Strategies:

[2+2] Cycloadditions: This is one of the most common methods for creating cyclobutane rings. nih.gov Enantioselectivity can be induced by using chiral auxiliaries, chiral catalysts, or by performing the reaction under visible light with a photosensitizer. rsc.orgchemistryviews.org For example, a cobalt-catalyzed enantioselective [2+2] cycloaddition between alkynes and alkenyl derivatives has been shown to produce a diverse set of cyclobutenes with high enantioselectivity (86–97% ee). nih.gov

Organocatalysis: Chiral organic molecules can be used to catalyze the formation of cyclobutanes with high enantiocontrol. For example, proline derivatives have been used to mediate the desymmetrization of cyclobutanones, generating enantiomerically enriched products. nih.gov Chiral Brønsted acids have also been employed to catalyze the isomerization of bicyclo[1.1.0]butanes to yield chiral cyclobutenes with good regio- and enantiocontrol. nih.gov

Ring Contractions/Expansions: Stereoselective ring contractions of larger rings, such as pyrrolidines, can produce highly substituted cyclobutanes with exceptional diastereo- and enantiocontrol. acs.orgntu.ac.uk This method demonstrates a "memory of chirality," allowing for the synthesis of novel enantiopure cyclobutane derivatives. acs.org

Catalytic Asymmetric Addition: The rhodium-catalyzed asymmetric 1,4-addition of aryl groups to cyclobutenes, using chiral diene ligands, provides an efficient route to chiral cyclobutanes with excellent diastereoselectivity and enantioselectivity. rsc.org

Table 2: Enantioselective Approaches to Chiral Cyclobutanes

Method Catalyst/Auxiliary Key Features Reported Enantiomeric Excess (ee)
[2+2] Photodimerization Chiral Oxazolidinone Auxiliary Light-driven cyclization, auxiliary is removable. rsc.org Up to 99% ee rsc.org
[2+2] Cycloaddition Cobalt/Chiral Ligand Broadly applicable to various alkynes and alkenyls. nih.gov 86–97% ee nih.gov
Cascade Reaction Iridium/Chiral Phosphoramidite Ligand Asymmetric allylic etherification followed by [2+2] photocycloaddition. chemistryviews.org Excellent enantioselectivities chemistryviews.org
Ring Contraction Iodonitrene Chemistry Stereospecific contraction of readily accessible pyrrolidines. acs.org >99% ee acs.org
Asymmetric 1,4-Addition Rhodium/Chiral Diene Ligand Arylation of cyclobutenes. rsc.org High enantioselectivity rsc.org

These enantioselective strategies provide access to a wide array of chiral cyclobutane building blocks. By selecting the appropriate method, a specific stereoisomer of a cyclobutanol precursor can be synthesized and subsequently etherified to yield the desired enantiopure this compound isomer.

Diastereoselective Control in Cyclobutane Ring Formation

The construction of polysubstituted cyclobutanes with defined stereochemistry necessitates careful selection of synthetic strategies. Key methodologies that offer diastereoselective control include photochemical and metal-catalyzed [2+2] cycloadditions, Michael addition-based cyclizations, and ring expansion reactions. The outcomes of these reactions are often governed by a complex interplay of steric and electronic factors of the substrates, catalysts, and reaction conditions.

Photochemical [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings. tum.de The diastereoselectivity of these reactions can be influenced by the excited state of the reacting olefin (singlet or triplet) and the steric and electronic nature of the substituents. nih.gov For instance, the photocycloaddition of enones often proceeds with good diastereoselectivity. organic-chemistry.org The use of photosensitizers can facilitate intersystem crossing to the triplet state, which can lead to different diastereomeric outcomes compared to direct irradiation. google.com

Quantum dots have emerged as tunable photocatalysts for [2+2] cycloadditions, offering exceptional control over both regioselectivity and diastereoselectivity. nih.gov By adjusting the size of the quantum dots, the triplet energy can be precisely controlled, enabling selective excitation of one olefin in a mixture and leading to high diastereoselectivity for syn-cyclobutane products, which are often minor products in other methods.

A tandem [2+2]-photocycloaddition and Prins cyclization approach has been developed for the synthesis of complex fused cyclobutane heterocycles with excellent diastereoselectivity. ambeed.com This modular method allows for the construction of tricyclic systems from simple starting materials.

Transition metal catalysis offers a versatile platform for the diastereoselective synthesis of cyclobutanes. Rhodium(III)-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes have been shown to produce highly substituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.orgnih.govbldpharm.com The combination of the Rh(III) catalyst and a specific solvent like hexafluoroisopropanol (HFIP) is crucial for the efficient formation of the cyclobutane ring.

A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents involves a sequence of three transition metal-catalyzed reactions: a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed conjugate addition. prepchem.com This method provides a high degree of stereocontrol, allowing for the selective formation of complex cyclobutane structures.

The diastereoselective synthesis of N-heterocycle-substituted cyclobutanes can be achieved via a Michael addition of N-nucleophiles onto cyclobutenes. harvard.edusigmaaldrich.com This method allows for the efficient formation of various aminocyclobutane esters and amides with high diastereomeric ratios (up to >95:5 dr).

Similarly, a Lewis acid-catalyzed [2+2]-cycloaddition of silyl (B83357) enol ethers with α,β-unsaturated esters provides a pathway to polysubstituted cyclobutanes with a high degree of trans-stereoselectivity. orgsyn.org The choice of the ester group and silyl substituents can control both the reaction rate and the stereoselectivity.

Ring contraction of pyrrolidines using iodonitrene chemistry has been reported as a stereospecific method for the synthesis of multisubstituted cyclobutanes. uwo.ca The reaction is proposed to proceed through a 1,4-biradical intermediate, with the stereochemistry of the starting pyrrolidine (B122466) dictating the stereochemistry of the resulting cyclobutane.

Conversely, ring expansion of cyclopropyl (B3062369) derivatives can also lead to cyclobutanes. A notable example is the Ag(I)-catalyzed regioselective and stereospecific ring expansion of a cyclopropyl metal carbene, which proceeds with high stereocontrol. prepchem.com

The following tables summarize some of the key findings in diastereoselective cyclobutane synthesis.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloroethoxy Cyclobutane

Mechanistic Pathways of Cyclobutane (B1203170) Ring Transformations

The four-membered cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, which makes it susceptible to a variety of ring-opening and rearrangement reactions. nih.gov This inherent strain is a driving force for transformations that lead to more stable, less-strained structures. nih.govresearchgate.net

Ring Cleavage Reactions

Cyclobutane rings can be cleaved under several conditions, including thermal, photochemical, and catalytic processes. researchgate.net

Thermal and Photochemical Cleavage: Thermal cleavage of a cyclobutane ring is an electrocyclic reaction that typically proceeds in a conrotatory fashion to relieve ring strain. ethz.chmsu.edumasterorganicchemistry.com In contrast, photochemical ring-opening occurs via a disrotatory mechanism. ethz.chmsu.edumasterorganicchemistry.com For a substituted cyclobutane like (2-Chloroethoxy)cyclobutane, these reactions would lead to the formation of a substituted 1,3-butadiene (B125203) derivative. The stereochemistry of the resulting product is dictated by the specific (con- or disrotatory) process. masterorganicchemistry.com

Nucleophilic, Acid-, or Base-Catalyzed Processes: The cyclobutane ring can be opened through nucleophilic attack, often facilitated by acidic or basic conditions. researchgate.net In acidic environments, protonation of the ether oxygen can make the adjacent ring carbon more electrophilic and susceptible to attack by a nucleophile, leading to ring cleavage. uoanbar.edu.iqmdpi.com Similarly, under basic conditions, a strong nucleophile can attack one of the ring carbons. mdpi.com For instance, the hydrolysis of cyclobutane-fused lactones has been shown to proceed via different mechanisms (BAL2 or AAC2) depending on whether the conditions are basic or acidic. mdpi.com Lewis acids are also known to catalyze the nucleophilic ring-opening of donor-acceptor cyclobutanes. researchgate.net

Ring Expansion and Skeletal Rearrangement Processes

Cyclobutane derivatives can undergo ring expansion to form more stable five-membered rings, such as cyclopentane (B165970) derivatives. ugent.be These rearrangements are often driven by the formation of a carbocation intermediate adjacent to the ring. For example, the semipinacol rearrangement of cyclobutanol (B46151) derivatives can lead to ring expansion. rsc.org In the case of this compound, if a carbocation were formed on the carbon of the ring attached to the ether group, a 1,2-alkyl shift from the ring could initiate a ring expansion to a cyclopentanone (B42830) derivative after subsequent steps. Such rearrangements, like the Cargill reaction, are known for cyclobutyl ketones in polycyclic systems. ugent.be

Radical-Mediated Reaction Pathways

The cyclobutane ring can participate in radical-mediated reactions. The high strain energy of the ring can be released in processes involving radical intermediates. researchgate.net For instance, photoredox-catalyzed reactions can initiate radical addition to an alkene followed by a cyclization that forms a cyclobutane ring. nih.gov Conversely, radical-mediated ring-opening is also a known process. researchgate.net In the context of this compound, a radical could be generated on the cyclobutane ring, which could then undergo rearrangement or fragmentation. The cleavage of a C-C bond in a cyclobutane radical cation can lead to a 1,4-radical cation intermediate. nih.gov

Investigation of Zwitterionic and Diradical Intermediates in Cycloaddition Reactions

[2+2] cycloaddition reactions are a primary method for synthesizing cyclobutane rings, and they can proceed through either zwitterionic or diradical intermediates. mdpi.com The nature of the intermediate often depends on the electronic properties of the reacting alkenes. mdpi.comsemanticscholar.org For example, the reaction of electron-rich alkenes (like vinyl ethers) with electron-poor alkenes can proceed through a zwitterionic intermediate. semanticscholar.orgrsc.org This zwitterionic intermediate can be trapped in subsequent 1,4-dipolar cycloadditions. rsc.org Alternatively, some cycloadditions, particularly photochemical ones, involve the formation of a 1,4-diradical intermediate which then cyclizes to form the cyclobutane ring. acs.org Electrochemical methods can also be used to generate alkene radical cations that undergo [2+2] cycloadditions. acs.org

Reactivity Characteristics of the 2-Chloroethoxy Moiety

The 2-chloroethoxy group attached to the cyclobutane ring has its own distinct reactivity, primarily centered on the chlorinated carbon atom.

Nucleophilic Substitution Reactions (SN1/SN2) at the Chlorinated Carbon Center

The chlorine atom in the 2-chloroethoxy group is a good leaving group, making the adjacent carbon an electrophilic center susceptible to nucleophilic substitution. cymitquimica.com This substitution can occur via either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the substrate. chemicalnote.comlecturio.com

SN2 Mechanism: An SN2 reaction involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comlecturio.com This mechanism is favored by primary alkyl halides and strong nucleophiles. masterorganicchemistry.comlibretexts.org Given that the chlorinated carbon in this compound is a primary carbon, the SN2 pathway is highly probable, especially with a strong nucleophile in a polar aprotic solvent. libretexts.org Steric hindrance around the reaction center is a key factor; less hindrance favors the SN2 reaction. chemicalnote.com

SN1 Mechanism: An SN1 reaction is a two-step process that proceeds through a carbocation intermediate. chemicalnote.comlecturio.com It is typically favored by tertiary alkyl halides and in the presence of weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. lecturio.commasterorganicchemistry.comlibretexts.org For this compound, an SN1 reaction at the primary carbon is generally less likely due to the instability of a primary carbocation. chemicalnote.com

An important consideration for the 2-chloroethoxy moiety is the potential for neighboring group participation (anchimeric assistance) by the ether oxygen. The oxygen's lone pairs can attack the electrophilic carbon intramolecularly, displacing the chloride and forming a cyclic oxonium ion intermediate. A subsequent attack by an external nucleophile would then open this ring. This participation can affect both the rate and stereochemistry of the substitution reaction.

Table of Reaction Parameters for Nucleophilic Substitution

Reaction TypeSubstrate PreferenceNucleophileSolventIntermediateStereochemistry
SN1 3° > 2° > 1° libretexts.orgWeakPolar Protic libretexts.orgCarbocation chemicalnote.comRacemization libretexts.org
SN2 1° > 2° > 3° libretexts.orgStrongPolar Aprotic libretexts.orgNone (Transition State) chemicalnote.comInversion libretexts.org

Ether Cleavage Reactions

The cleavage of the ether bond in this compound can be expected to proceed under acidic conditions, typically employing strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage, whether SN1 or SN2, is dictated by the stability of the potential carbocation intermediates. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

In the case of this compound, protonation of the ether oxygen would be the initial step, forming a good leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Subsequently, a nucleophile (e.g., Br⁻ or I⁻) would attack one of the adjacent carbon atoms.

Attack at the cyclobutyl carbon: An SN2 attack at the cyclobutyl carbon would be sterically hindered. An SN1 pathway would involve the formation of a secondary cyclobutyl carbocation, which is destabilized by the significant ring strain of the four-membered ring. nih.govnumberanalytics.comlibretexts.orgwikipedia.org

Attack at the ethyl carbon: An SN2 attack at the carbon alpha to the chlorine is plausible. The presence of the electron-withdrawing chlorine atom would somewhat disfavor the formation of a positive charge in an SN1 process at this position.

Given these considerations, the ether cleavage would likely proceed via an SN2 mechanism , with the halide nucleophile attacking the less sterically hindered carbon of the 2-chloroethoxy group. This would lead to the formation of cyclobutanol and 1,2-dichloroethane (B1671644).

Predicted Products of Ether Cleavage:

ReactantReagentPredicted ProductsMechanism
This compoundHBrCyclobutanol and 1-bromo-2-chloroethaneSN2
This compoundHICyclobutanol and 1-chloro-2-iodoethaneSN2

If an excess of the hydrohalic acid is used, the initially formed cyclobutanol could undergo a second substitution reaction to yield a cyclobutyl halide. libretexts.org

Elimination Reactions Leading to Vinyl Ether Formation

The formation of a vinyl ether from this compound would involve an elimination reaction, specifically a dehydrohalogenation, to remove a proton and the chloride ion. This reaction is typically promoted by a strong, non-nucleophilic base to favor elimination over substitution.

The most probable pathway would be an E2 (bimolecular elimination) reaction. A strong base would abstract a proton from the carbon adjacent to the oxygen and the chlorine atom (the α-carbon of the chloroethoxy group). Concurrently, the C-O bond would form a double bond, and the chloride ion would be expelled as the leaving group. This would result in the formation of cyclobutoxy vinyl ether.

The use of a bulky base, such as potassium tert-butoxide, would be ideal to promote this elimination and minimize competing nucleophilic substitution reactions.

Predicted Reaction for Vinyl Ether Formation:

ReactantReagent (Base)Predicted ProductBy-products
This compoundPotassium tert-butoxideCyclobutoxy vinyl etherPotassium chloride, tert-butanol

Interplay Between Cyclobutane Ring Strain and 2-Chloroethoxy Group Reactivity

Impact of Ring Strain on the Chemical Behavior of the Chloroethoxy Group

The cyclobutane ring in this compound possesses significant angle and torsional strain, with C-C-C bond angles of approximately 88°, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.org This inherent strain makes the ring susceptible to ring-opening reactions, a characteristic that can influence the reactivity of the attached 2-chloroethoxy group. libretexts.orgpharmaguideline.comlibretexts.org

Any reaction at the chloroethoxy group that proceeds through a transition state or intermediate involving increased steric bulk or charge development at the carbon attached to the ring could be influenced by the ring's desire to alleviate strain. For instance, in a hypothetical SN1 reaction at the ether linkage leading to a cyclobutyl cation, the high energy of this strained carbocation would make this pathway unfavorable.

Furthermore, the puckered conformation of the cyclobutane ring could sterically hinder the approach of reagents to the 2-chloroethoxy group, potentially slowing down reaction rates compared to an analogous acyclic ether.

Influence of the Chloroethoxy Group on Cyclobutane Ring Stability and Reactivity

The presence of the 2-chloroethoxy substituent can modulate the reactivity of the cyclobutane ring itself. The electronegative oxygen and chlorine atoms in the substituent will exert an electron-withdrawing inductive effect. This effect can influence the electron density within the cyclobutane ring, potentially affecting its susceptibility to certain reactions.

While cyclobutane itself is relatively inert to many reagents that readily open the more strained cyclopropane (B1198618) ring, it can undergo ring-opening hydrogenation under specific catalytic conditions. pharmaguideline.com The presence of the ether and chloro functionalities might alter the conditions required for such a reaction.

Theoretical and Computational Investigations of 2 Chloroethoxy Cyclobutane

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of (2-Chloroethoxy)cyclobutane. These methods model the molecule's potential energy surface, which governs its geometry, stability, and electronic properties. mpg.de

The three-dimensional structure of this compound is not static. The molecule exists as a collection of interconverting conformers due to the puckering of the cyclobutane (B1203170) ring and rotation around the single bonds of the chloroethoxy side chain. Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to energy minima on the potential energy surface, representing stable conformers. iclr.ccconflex.net

The cyclobutane ring itself is not planar; it adopts a "puckered" or "butterfly" conformation to relieve the torsional strain that would be present in a flat structure. libretexts.org This puckering introduces different possible orientations for the chloroethoxy substituent (axial vs. equatorial-like positions). Furthermore, rotation around the C-O and C-C bonds of the side chain leads to additional rotational isomers (rotamers).

Conformational analysis of this compound would involve systematically exploring these degrees of freedom to identify all low-energy conformers. nih.gov High-level quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to calculate the energy of each conformer with high accuracy. researchgate.net The results of such an analysis would yield a conformational energy landscape, detailing the relative stability of each conformer and the energy barriers separating them.

Table 1: Illustrative Conformational Energy Analysis for this compound This table presents hypothetical data typical for a conformational analysis study.

ConformerDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
IEquatorial, anti-periplanar0.0065.1
IIEquatorial, gauche0.8524.3
IIIAxial, anti-periplanar1.508.5
IVAxial, gauche2.102.1

Electronic structure analysis provides insight into a molecule's reactivity, polarity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor in reactions, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to have significant electron density on the oxygen atom due to its lone pairs. The LUMO is likely to be localized along the C-Cl bond, specifically as a σ* antibonding orbital. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbon bearing the chlorine atom.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP), reveals the partial charges on each atom. researchgate.netresearchgate.net In this compound, the electronegative oxygen and chlorine atoms will draw electron density, resulting in partial negative charges (δ-) on themselves and partial positive charges (δ+) on the adjacent carbon atoms. This charge separation makes the molecule polar and influences its interactions with other polar molecules and ions.

Table 2: Predicted Electronic Properties for this compound This table presents hypothetical data typical for an electronic structure analysis.

PropertyPredicted ValueSignificance
HOMO Energy-10.5 eVIndicates energy of the most available electrons for donation.
LUMO Energy+1.2 eVIndicates energy of the lowest-energy site for electron acceptance.
HOMO-LUMO Gap11.7 eVRelates to chemical reactivity and electronic transitions.
Mulliken Charge on Cl-0.25 eQuantifies the partial negative charge on the chlorine atom.
Mulliken Charge on O-0.40 eQuantifies the partial negative charge on the oxygen atom.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and calculating reaction rates. utdallas.edu This provides a molecular-level understanding of how this compound might transform under various conditions.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). libretexts.orgwikipedia.org The transition state represents the point of maximum energy along the minimum energy path of the reaction and cannot be isolated experimentally. utdallas.edu Computational algorithms can locate the specific geometry of a transition state on the potential energy surface. d-nb.info

The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea or ΔG‡). libretexts.org This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For example, in a potential SN2 reaction where a nucleophile attacks the carbon attached to the chlorine, calculations would identify the trigonal bipyramidal transition state and determine its energy. masterorganicchemistry.com

Computational methods can predict both the kinetic and thermodynamic feasibility of a proposed reaction. mdpi.com

Kinetic feasibility is related to the activation energy (ΔG‡). nptel.ac.in Even if a reaction is thermodynamically favorable, it may not occur at a measurable rate if the activation barrier is too high.

By calculating the energies of reactants, transition states, and products, computational chemists can construct a detailed reaction energy profile, providing a comprehensive view of a reaction's feasibility. uc.edu

Computational simulations can explore the complex network of possible reactions for this compound. arxiv.org

Unimolecular reactions involve a single molecule of this compound rearranging or decomposing. mpg.ded-nb.info An example could be the intramolecular elimination to form cyclobutene (B1205218) and 2-chloroethanol (B45725), or the cleavage of the cyclobutane ring.

Bimolecular reactions involve the collision of this compound with another chemical species, such as a nucleophile, an acid, or a base. arxiv.orgresearchgate.net A classic example is the bimolecular nucleophilic substitution (SN2) reaction with a hydroxide (B78521) ion, displacing the chloride. masterorganicchemistry.com

Methods like Born-Oppenheimer molecular dynamics (BOMD) can simulate the real-time evolution of reacting systems, uncovering complex reaction pathways, intermediates, and transition states automatically. arxiv.org These simulations are crucial for building a complete picture of the chemical reactivity landscape. d-nb.info

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and interactions with surrounding solvent molecules. While direct MD studies on this compound are not extensively documented in publicly available literature, the behavior of its constituent parts—the cyclobutane ring and the chloroethoxy group—can be inferred from simulations of analogous structures. acs.orgnih.govacs.org

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orglibretexts.org MD simulations would reveal the dynamics of this puckering motion, showing the ring rapidly inverting between its equivalent puckered states. The energy barrier for this inversion in monosubstituted cyclobutanes is typically low, allowing for frequent conformational changes at room temperature. acs.org The substituent, in this case the 2-chloroethoxy group, would preferentially occupy the equatorial position to minimize steric hindrance. acs.orgnih.gov

The choice of solvent is expected to significantly influence the dynamic behavior of this compound. In a non-polar solvent like n-heptane, the molecule's dynamics would be primarily governed by intramolecular forces and steric effects. aip.org In contrast, in polar solvents such as water or methanol, intermolecular interactions like hydrogen bonding between the solvent and the ether oxygen would play a crucial role. aip.orgrsc.org These interactions can alter the conformational preferences of the chloroethoxy chain and could potentially influence the puckering of the cyclobutane ring. acs.orgresearchgate.net For instance, hydrogen bonding can stabilize certain rotational isomers of the ether, leading to a different conformational landscape compared to the gas phase or non-polar solutions. aip.org

MD simulations can provide quantitative data on these solvent effects, including radial distribution functions to characterize the solvation shell around the molecule and the average number of hydrogen bonds formed. rsc.org

Interactive Data Table: Simulated Dynamic Properties of this compound in Different Solvents

This table presents hypothetical, yet plausible, data that would be expected from MD simulations of this compound in various solvents.

SolventCyclobutane Puckering Frequency (ps⁻¹)Predominant Side Chain ConformationAverage Ether Oxygen-Solvent Hydrogen Bonds
Gas Phase15.2Gauche0
n-Heptane14.8Gauche0
Chloroform13.5Anti0.2
Methanol12.1Anti1.5
Water11.5Anti2.1

Application of Density Functional Theory (DFT) in Molecular Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations can provide fundamental insights into its molecular characteristics, complementing experimental data or providing predictions where experimental data is unavailable. nih.govrsc.orgnih.gov

A primary application of DFT is to determine the optimized molecular geometry. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. For this compound, DFT calculations would confirm the puckered nature of the cyclobutane ring and the preferred equatorial position of the chloroethoxy substituent. nih.gov Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.

DFT is also employed to calculate various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Furthermore, DFT calculations can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. fhv.at Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, which is a valuable tool for structural elucidation. dntb.gov.uaresearchgate.net

Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can also be determined using DFT. usfq.edu.ecrsc.org These values are crucial for understanding the stability and reactivity of the compound. By calculating the energies of different conformers, the relative populations and the energy barriers for conformational changes can be estimated.

Interactive Data Table: Predicted Molecular Properties of this compound from DFT Calculations

This table presents a selection of hypothetical, but scientifically reasonable, molecular properties for this compound that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

PropertyPredicted ValueUnit
Dipole Moment2.15Debye
HOMO Energy-10.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap11.7eV
C-O-C Bond Angle112.5Degrees
C-C-Cl Bond Angle110.8Degrees
Enthalpy of Formation-250.5kJ/mol

Derivatization and Synthetic Utility of 2 Chloroethoxy Cyclobutane

Chemical Transformations Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring is a strained carbocyclic system that can undergo a variety of transformations, making it a valuable synthetic intermediate. Current time information in Bangalore, IN.nih.gov Its unique structural and electronic properties allow for functionalization, controlled ring-opening, and skeletal rearrangements.

The direct functionalization of C-H bonds on a cyclobutane ring is a powerful strategy for introducing molecular complexity. While methods often focus on activated positions, such as those adjacent to a carbonyl group, modern catalytic systems enable the functionalization of unactivated C-H bonds. acs.orgrsc.org For (2-Chloroethoxy)cyclobutane, this could involve the regioselective introduction of new substituents onto the four-membered ring.

Recent advances in catalysis provide pathways to functionalize cyclobutane rings. nih.govthieme-connect.com For instance, rhodium(II)-catalyzed reactions have been shown to be effective for the C-H functionalization of substituted cyclobutanes. nih.gov By selecting the appropriate catalyst, it is possible to achieve regiodivergent functionalization, leading to either 1,1- or 1,3-disubstituted cyclobutane products. nih.gov In the context of this compound, the ether oxygen could potentially act as a directing group, guiding the metallation and subsequent functionalization to a specific carbon atom on the ring.

Key approaches to cyclobutane functionalization applicable to this compound are summarized below.

Functionalization Strategy Typical Reagents/Catalysts Potential Product Type Reference
Directed C-H ArylationPalladium(II) catalysts, Aminoquinoline directing group, Aryl halidesAryl-substituted cyclobutane acs.org
Rhodium-Catalyzed C-H FunctionalizationRh₂(OAc)₄, Diazo compoundsEster-functionalized cyclobutane nih.gov
Radical Cascade FunctionalizationCopper catalysts, N-Fluorobenzenesulfonimide (NFSI)Diaminated or Disulfonylated cyclobutenes rsc.org
α-Functionalization (hypothetical, via oxidation)Oxidizing agent to form cyclobutanone (B123998), then organocatalyst (e.g., proline)α-Substituted cyclobutanone derivative nih.govresearchgate.net

These methods highlight the potential to introduce aryl, ester, and nitrogen- or sulfur-containing functional groups directly onto the cyclobutane core of the parent molecule, paving the way for the synthesis of a diverse library of derivatives.

The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, providing a valuable synthetic route to acyclic compounds or larger, more complex ring systems. nih.govresearchgate.net These transformations can be initiated under various conditions, including thermal, photochemical, or catalytic activation. The substitution pattern on the cyclobutane ring plays a crucial role in directing the regioselectivity of the C-C bond cleavage.

For this compound, ring-opening could be strategically employed to generate linear chloroethoxy-containing alkanes or to build larger cyclic structures. For example, a retro-Dieckmann-type ring-opening could be envisioned if a carbonyl group were introduced onto the ring. unirioja.es Additionally, the reaction of cyclobutane adducts with reagents like acetic acid or ethanol (B145695) can lead to ring-opened products. acs.org

Ring-Opening Strategy Driving Force / Reagents Resulting Structure Type Reference
Acid-Catalyzed OpeningLewis acids (e.g., B(C₆F₅)₃) or Brønsted acidsAcyclic functionalized dienes researchgate.net
Thermal Electrocyclic OpeningHeatConjugated dienes (from cyclobutenes) researchgate.netacs.org
Nucleophilic Ring OpeningNucleophiles (e.g., alcohols, amines) on activated cyclobutanesAcyclic, terminally-functionalized chains acs.org
Ring-Opening PolymerizationLewis acids, Anionic initiatorsAlternating copolymers acs.org

The presence of the ether linkage in this compound might also participate in or direct ring-opening reactions, particularly in the presence of Lewis acids that can coordinate to the oxygen atom, weakening the adjacent ring bonds.

Skeletal rearrangements of cyclobutane derivatives offer a pathway to intricate molecular scaffolds that are otherwise difficult to access. researchgate.net These transformations, driven by the release of ring strain, can lead to the formation of different ring sizes or polycyclic systems. researchgate.netrsc.org

Key rearrangement reactions applicable to cyclobutane systems include:

Ring Expansion: Cyclobutane derivatives can be expanded to five- or six-membered rings. For instance, the expansion of cyclopropyl- or cyclobutyl-carbinol derivatives can be catalyzed by acids. nih.gov Similarly, ring-expanding cycloisomerization reactions can convert alkylidenecyclopropanes into bicyclic systems containing a cyclobutane ring, which could then undergo further rearrangement. rsc.org

Ring Contraction: Larger rings can be contracted to form functionalized cyclobutanes, a strategy often employed in the synthesis of complex natural products. rsc.orgntu.ac.uk While this is a method to form cyclobutanes, understanding the reverse process provides insight into potential rearrangements.

Di-π-methane Rearrangement: This photochemical reaction can transform a 1,4-diene system into a vinylcyclopropane. A variation of this, a contra-thermodynamic di-π-methane type rearrangement, has been observed in polycyclic systems containing a cyclobutane ring. researchgate.net

The specific rearrangement of a this compound derivative would depend heavily on the other functional groups present on the ring, which would be installed using the methods described in section 5.1.1.

Potential Applications of 2 Chloroethoxy Cyclobutane in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Complex Organic Molecules

The cyclobutane (B1203170) motif is a core structural feature in a multitude of natural products and bioactive compounds, many of which exhibit significant pharmaceutical properties. nih.govbaranlab.org The synthesis of such complex molecules often relies on the use of functionalized cyclobutane building blocks. nih.govresearchgate.net Methodologies like C-H functionalization and [2+2] cycloadditions are common strategies to create these four-membered rings. baranlab.orgacs.orgorganic-chemistry.org

(2-Chloroethoxy)cyclobutane represents a potentially valuable building block for the following reasons:

Four-Carbon Unit: It can introduce a functionalized four-carbon ring system into a larger molecular framework.

Reactive Handle: The 2-chloroethoxy group provides a reactive site for further chemical modifications. The chlorine atom can be displaced by various nucleophiles, allowing for the attachment of other molecular fragments. This is a common reaction for 2-chloroethyl ethers. ontosight.ai

The application of cyclobutane derivatives in the synthesis of complex molecules is a well-established field. researchgate.net For instance, C-H functionalization strategies have been developed to create complex pseudodimeric cyclobutane natural products. nih.govacs.orgnih.gov It is conceivable that this compound could be utilized in similar multi-step syntheses, where the cyclobutane serves as a rigid scaffold and the side chain allows for covalent linkage to other parts of a target molecule.

Table 1: Examples of General Strategies for Complex Molecule Synthesis Using Cyclobutane Building Blocks

Synthesis StrategyDescriptionPotential Relevance for this compound
[2+2] Cycloaddition A common method to form cyclobutane rings from two alkene components. baranlab.orgorganic-chemistry.orgWhile not a direct application of the pre-formed ring in this compound, this highlights the importance of the core structure.
C-H Functionalization Direct modification of C-H bonds on a pre-existing cyclobutane ring to add complexity. nih.govacs.orgThe cyclobutane ring of the title compound could potentially undergo directed C-H functionalization.
Ring Expansion/Contraction Transformation of the cyclobutane ring into other ring sizes. mdpi.comThis could be a pathway to different carbocyclic or heterocyclic systems starting from this compound.
Nucleophilic Substitution The chloroethoxy side chain is susceptible to reaction with various nucleophiles. ontosight.aiwikipedia.orgThis allows for the attachment of diverse functional groups or larger molecular fragments.

Role as a Reagent in Specific Organic Transformations

The reactivity of this compound is dictated by its two key functional components: the strained cyclobutane ring and the reactive 2-chloroethyl ether side chain.

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, such as hydrogenation or with specific catalysts. nih.govpharmaguideline.com This stored energy can be harnessed to drive reactions that form more stable acyclic or larger cyclic systems. baranlab.org

The 2-chloroethyl ether moiety is a known reactive functional group. Similar compounds, like bis(2-chloroethyl) ether, are used as reagents in organic synthesis. nih.govmicrokat.gr The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and prone to attack by nucleophiles. This reactivity is utilized in various alkylation and cyclization reactions. wikipedia.org

Therefore, this compound could potentially act as a bifunctional reagent:

As an Alkylating Agent: It could be used to introduce a cyclobutoxyethyl group onto a nucleophilic substrate.

In Ring-Opening Reactions: The cyclobutane ring could be opened to yield linear structures, with the functionality from the ether group providing further synthetic handles. For example, hydrogenation of cyclobutanes can lead to the formation of saturated hydrocarbons. pharmaguideline.com

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in chemistry, forming the core of many pharmaceuticals and agrochemicals. beilstein-journals.orgekb.eg The development of new pathways to synthesize novel heterocyclic systems is a constant focus of research. rsc.orgchemrxiv.org

This compound is a promising precursor for heterocyclic synthesis due to its inherent functionality. The 2-chloroethoxy side chain is perfectly set up for intramolecular cyclization reactions. For example, substitution of the chloride by a nucleophile that is part of a larger molecule could be followed by a ring-closing reaction involving the ether oxygen or the cyclobutane ring itself.

One can envision a scenario where the chlorine is displaced by an amine. The resulting amino-ether could then undergo an intramolecular reaction to form a nitrogen-containing heterocycle. The cyclobutane ring could either remain as a substituent on the new heterocycle or participate in a rearrangement or ring-expansion to become part of a larger heterocyclic framework. The synthesis of cyclobutane-fused nucleoside analogues, for example, demonstrates the combination of cyclobutane and heterocyclic chemistry. acs.org The synthesis of a duocarmycin derivative incorporating a fused cyclobutane highlights the potential for creating complex heterocyclic architectures from cyclobutane precursors. nih.gov

Design and Synthesis of Conformationally Restricted Analogues in Medicinal Chemistry Contexts

A prominent application of the cyclobutane ring in medicinal chemistry is its use as a conformational constraint. nih.govru.nl The defined, puckered three-dimensional structure of the cyclobutane ring can lock the conformation of flexible acyclic molecules. nih.gov This strategy is frequently employed to:

Improve binding affinity to biological targets by pre-organizing the molecule in the correct bioactive conformation.

Enhance metabolic stability. ru.nl

Serve as a bioisostere for other groups, such as phenyl rings or alkenes. nih.gov

Numerous examples in the literature describe the synthesis of conformationally restricted analogues of bioactive compounds, including peptides and polyamines, by incorporating cyclobutane rings. enamine.netnih.govunirioja.esnih.gov For instance, replacing a flexible butane (B89635) segment in polyamine analogues with a 1,2-disubstituted cyclobutane ring led to potent growth inhibitors of tumor cells. nih.govnih.gov

This compound could serve as a valuable starting material for designing such conformationally restricted analogues. The chloroethoxy group provides a convenient point for attaching the cyclobutane unit to a pharmacophore of interest. The resulting cyclobutoxyethyl-tethered molecule would have its spatial properties influenced by the rigid cyclobutane scaffold.

Table 2: Use of Cyclobutane Rings in Medicinal Chemistry

Application AreaExamplePurpose of Cyclobutane RingReference
Anticancer Agents Analogues of 1N,12N-bisethylspermineReplaced the central butane segment with a 1,2-disubstituted cyclobutane ring to introduce conformational restriction. nih.gov
Anticancer Agents Analogues of 1N,14N-bisethylhomospermineReplaced the central butane segment with a 1,2-disubstituted cyclobutane ring, leading to more cytotoxic and less toxic compounds. nih.gov
Peptide Mimetics χ1,χ2-constrained analogues of arginine, lysine, and ornithineUsed a cyclobutane scaffold to restrict the side-chain conformation of amino acids. enamine.net
Antiviral Agents Cyclobutane-fused nucleosidesDesigned as conformational mimics of anti-HIV agents like stavudine. acs.org

Future Research Directions and Emerging Challenges in 2 Chloroethoxy Cyclobutane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of ethers, such as (2-Chloroethoxy)cyclobutane, often relies on the Williamson ether synthesis. This method would involve the reaction of a cyclobutoxide salt with a haloalkane, or a cyclobutyl halide with an alkoxide. While effective, this approach can suffer from drawbacks such as the need for strong bases, the potential for competing elimination reactions, and the generation of salt byproducts.

Future research will likely focus on developing catalytic and more atom-economical methods. For instance, metal-catalyzed etherification reactions could offer a more sustainable alternative. Transition metal catalysts, such as those based on copper or palladium, could enable the coupling of cyclobutanol (B46151) with a suitable 2-chloroethoxy source under milder conditions. The development of such catalytic systems would represent a significant step forward in the sustainable production of this compound and related ethers.

Another promising avenue is the exploration of greener reaction media. The use of ionic liquids, supercritical fluids, or even water as a solvent could drastically reduce the environmental impact of the synthesis. The challenge lies in identifying conditions and catalyst systems that are compatible with these media while maintaining high yields and selectivity.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Williamson Ether SynthesisWell-established, readily available starting materialsUse of strong bases, salt byproduct formation, potential for elimination
Metal-Catalyzed EtherificationMilder reaction conditions, higher atom economyCatalyst cost and stability, optimization of reaction parameters
Green Reaction MediaReduced environmental impact, potential for catalyst recyclingSolvent compatibility, reaction kinetics, separation of products

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique structural combination of a cyclobutane (B1203170) ring and a chloroethoxy group in this compound suggests a rich and largely unexplored reactivity profile. The strained four-membered ring can participate in a variety of ring-opening reactions, providing access to a range of linear butane (B89635) derivatives. The chloroethyl group, on the other hand, is a versatile handle for nucleophilic substitution and elimination reactions.

Future research should systematically investigate the reactivity of this compound with a wide array of reagents. For example, its reaction with different nucleophiles could lead to the synthesis of a library of novel cyclobutane-containing compounds with diverse functional groups. The interplay between the reactivity of the cyclobutane ring and the chloroethoxy side chain could also lead to novel intramolecular reactions, potentially yielding complex bicyclic or spirocyclic structures.

Furthermore, the development of new catalytic methods to selectively activate either the C-Cl bond or the C-O bonds within the molecule would open up new avenues for its functionalization. For instance, transition metal-catalyzed cross-coupling reactions at the chloro position could be used to introduce new carbon-carbon or carbon-heteroatom bonds.

Advancements in Asymmetric Synthesis Methodologies for Chiral Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess stereocenters. The development of asymmetric methodologies to access chiral derivatives of this compound is a significant future challenge.

One approach would be the asymmetric synthesis of a chiral cyclobutanol precursor, which could then be converted to the corresponding chiral this compound derivative. This could be achieved through asymmetric hydrogenation of a cyclobutanone (B123998) or enzymatic resolution of a racemic cyclobutanol.

A more direct and elegant approach would be the development of a catalytic asymmetric etherification reaction. This would involve the use of a chiral catalyst to control the stereochemical outcome of the ether-forming step. The design and synthesis of effective chiral ligands for such transformations will be a key area of research. The successful development of such methods would provide access to a range of enantiomerically enriched cyclobutane derivatives for further investigation.

Integration with Flow Chemistry and Automated Synthetic Techniques

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. The integration of the synthesis of this compound with flow chemistry and automated techniques represents a significant technological advancement.

A flow chemistry setup for the synthesis of this compound could involve pumping the reactants through a heated reactor coil, potentially packed with a solid-supported catalyst or reagent. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The inherent safety benefits of flow chemistry are particularly relevant when dealing with potentially reactive intermediates or exothermic reactions.

Furthermore, the integration of automated systems for reaction optimization and product analysis could accelerate the development of efficient synthetic protocols. High-throughput screening of reaction conditions could be employed to rapidly identify the optimal parameters for the synthesis of this compound. The combination of flow chemistry and automation holds the promise of transforming the synthesis of this and other fine chemicals into a more efficient, reliable, and scalable process.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of (2-Chloroethoxy)cyclobutane during synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key parameters include vicinal coupling constants (J ~10 Hz for trans-configurations) and NOESY correlations to verify spatial arrangements of substituents. Gas chromatography (GC) with a DB-WAX capillary column (30 m, 0.25 µm film) and flame ionization detector (FID) at 300°C can monitor reaction progress, using a nitrogen carrier gas flow rate of 6 mL/min and a temperature ramp of 7°C/min .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Store the compound in airtight containers under inert gas (e.g., argon) at ≤25°C. Use spark-resistant tools and ground metal equipment during transfers. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and ensure fume hood ventilation (≥12 air changes/hour). Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and flame-retardant lab coats .

Q. How can researchers optimize solvent selection for reactions involving this compound?

  • Methodological Answer: Prioritize aprotic solvents (e.g., dichloromethane, THF) to prevent nucleophilic interference. Conduct a solvent polarity screen to assess reaction rates and byproduct formation. For polar intermediates, use dimethylacetamide (DMA) with controlled heating (<50°C) to enhance solubility while avoiding ring-opening side reactions .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model strain energy (cyclobutane: ~110 kJ/mol) and transition states. Analyze Fukui indices to identify electrophilic/nucleophilic sites. Compare computed activation barriers with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies resolve contradictions between observed and theoretical mass spectrometry data for high molecular weight derivatives?

  • Methodological Answer: Low-intensity molecular ion peaks in Electron Ionization (EI) spectra may indicate fragmentation due to high strain energy. Use soft ionization methods (e.g., ESI-MS) and isotopic labeling (e.g., ^13C) to confirm molecular ions. Cross-validate with high-resolution NMR (≥500 MHz) and X-ray crystallography for unambiguous assignments .

Q. How does the strained cyclobutane ring influence the compound’s reactivity in bioisostere design?

  • Methodological Answer: The ring’s strain enhances reactivity in [2+2] cycloadditions and nucleophilic substitutions. In drug design, use strain-release-driven reactions to functionalize the cyclobutane core. Assess bioisosteric compatibility via molecular docking (e.g., AutoDock Vina) and pharmacokinetic simulations (e.g., logP, polar surface area) .

Q. What experimental approaches quantify the stability of this compound under varying pH conditions?

  • Methodological Answer: Conduct accelerated stability studies at pH 1–13 (37°C, 72 hours). Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) and track chloride release via ion chromatography. Apply the Eyring equation to extrapolate shelf-life under standard conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR coupling constants for cyclobutane derivatives?

  • Methodological Answer: Re-examine sample purity via GC-MS and elemental analysis. If contradictions persist, perform variable-temperature NMR to detect conformational dynamics. Compare with DFT-simulated spectra (Gaussian 16) to identify artifacts from solvent effects or tautomerism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.